molecular formula C20H28O4 B12722925 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate CAS No. 84006-57-5

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate

Cat. No.: B12722925
CAS No.: 84006-57-5
M. Wt: 332.4 g/mol
InChI Key: SDFQSRZZVKHDSP-CCEZHUSRSA-N
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Description

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and ketone formation reactions. One common method involves the reaction of 1-methyl-2-propanol with hexanoic acid in the presence of a strong acid catalyst to form the ester. This is followed by the reaction with 2-methyl-1-oxo-3-phenyl-2-propenyl chloride under basic conditions to introduce the ketone group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid for esterification and bases like sodium hydroxide for ketone formation is common. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar ketone structure but different ester group.

    Benzene, (2-methyl-1-propenyl)-: Shares the phenyl and propenyl groups but lacks the ester functionality.

Uniqueness

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is unique due to the combination of its ester and ketone groups, which provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

84006-57-5

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-2-methyl-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate

InChI

InChI=1S/C20H28O4/c1-5-6-8-13-19(21)23-16(3)17(4)24-20(22)15(2)14-18-11-9-7-10-12-18/h7,9-12,14,16-17H,5-6,8,13H2,1-4H3/b15-14+

InChI Key

SDFQSRZZVKHDSP-CCEZHUSRSA-N

Isomeric SMILES

CCCCCC(=O)OC(C)C(C)OC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCCCCC(=O)OC(C)C(C)OC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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